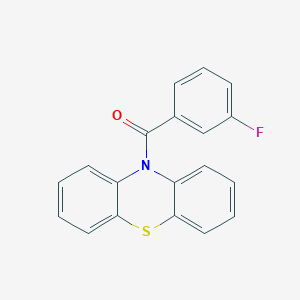

10-(3-fluorobenzoyl)-10H-phenothiazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

329205-70-1 |

|---|---|

Molecular Formula |

C19H12FNOS |

Molecular Weight |

321.4g/mol |

IUPAC Name |

(3-fluorophenyl)-phenothiazin-10-ylmethanone |

InChI |

InChI=1S/C19H12FNOS/c20-14-7-5-6-13(12-14)19(22)21-15-8-1-3-10-17(15)23-18-11-4-2-9-16(18)21/h1-12H |

InChI Key |

QZTURDXSBIZKPE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)F |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)F |

Origin of Product |

United States |

Modification of the Side Chain at N10:the Nature of the Side Chain Attached to the Nitrogen at Position 10 is Critical for Activity.

Chain Length: For antipsychotic activity, a three-carbon chain separating the ring nitrogen from the terminal amino group is generally optimal. slideshare.net

Amino Group: The terminal amino group should typically be tertiary for maximal neuroleptic potency. slideshare.net

Side Chain Type: Incorporating a piperazine (B1678402) ring into the side chain, as seen in drugs like fluphenazine (B1673473) and perphenazine, often leads to higher potency compared to simple alkylamino side chains like that of chlorpromazine (B137089). jmedchem.comnih.gov

Substitution at the 2 Position:this Position is Paramount for Modulating Antipsychotic Activity.

Electron-Withdrawing Groups (EWGs): Introducing a small, electron-withdrawing group such as -Cl or -CF3 at the 2-position significantly increases neuroleptic potency. slideshare.net The trifluoromethyl (-CF3) group generally confers greater potency than a chlorine (-Cl) atom. nih.gov

Other Positions: Substitution at positions 1, 3, or 4 typically reduces or abolishes antipsychotic activity.

Mechanistic Dissection of Biological Activities Associated with 10 3 Fluorobenzoyl 10h Phenothiazine

Molecular Interactions with Receptor Systems

Dopamine (B1211576) Receptor Interaction Mechanisms and Binding Affinities

There is currently no specific data available in the scientific literature detailing the interaction mechanisms or binding affinities of 10-(3-fluorobenzoyl)-10H-phenothiazine with dopamine receptors. Phenothiazines, as a class, are recognized for their antagonistic activity at dopamine receptors, which is a cornerstone of their use as first-generation antipsychotics. However, without dedicated studies on this compound, it is not possible to specify its binding profile, including which dopamine receptor subtypes (e.g., D1, D2, D3, D4, D5) it may interact with, the affinity of these interactions (typically measured as Ki or IC50 values), or the functional consequences of such binding (i.e., antagonist, partial agonist, or inverse agonist activity).

Histamine (B1213489) and Acetylcholine (B1216132) Receptor Modulation Mechanisms

Specific research on the modulatory effects of this compound on histamine and acetylcholine receptors is not present in the available literature. Many phenothiazine (B1677639) derivatives are known to interact with various other receptors, including histaminergic (H1) and cholinergic (muscarinic) receptors, which contributes to their broader pharmacological profile. The nature of these interactions, whether they are agonistic or antagonistic, and their potencies are crucial for understanding the full spectrum of a compound's effects. However, for this compound, these specific details remain uninvestigated.

Cholinesterase Enzyme Inhibition and Activity Modulation

There is no available research data concerning the inhibitory or modulatory activity of this compound on cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. While some nitrogen and sulfur-containing heterocyclic compounds have been explored for their cholinesterase inhibitory potential, the specific activity of this compound in this regard has not been reported.

Elucidation of Cellular Pathway Perturbation

Apoptosis Induction Mechanisms in Cellular Models

Scientific studies detailing the mechanisms of apoptosis induction by this compound in any cellular model are currently unavailable. While other phenothiazine derivatives have been shown to induce apoptosis in cancer cell lines through various mechanisms, such as the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspase cascades, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Cell Cycle Arrest Mechanisms in Cellular Models

There is no published research on the ability of this compound to cause cell cycle arrest in cellular models. Studies with related phenothiazine compounds have demonstrated the ability to halt cell proliferation at specific phases of the cell cycle, such as the G2/M phase, which is a common mechanism for anticancer agents. However, the effect of the 3-fluorobenzoyl substitution at the 10-position of the phenothiazine ring on this activity has not been investigated for this specific compound.

Modulation of Key Signaling Cascades (e.g., PI3K/Akt/mTOR, MAPK/ERK1/2)

Research into the broader class of phenothiazine derivatives indicates a significant capacity to interfere with critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 cascades. nih.gov These pathways are fundamental regulators of cell proliferation, survival, and growth. nih.govnih.govnih.gov

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth and proliferation. nih.govnih.gov Phenothiazines have been shown to disrupt this pathway, which can lead to the inhibition of cancer cell growth. nih.gov For example, some phenothiazine derivatives have been observed to downregulate the phosphorylation of Akt, a key protein in this pathway, thereby inhibiting downstream signaling to mTOR. nih.gov

The MAPK/ERK1/2 pathway is another central signaling route that controls a wide array of cellular processes, including proliferation, differentiation, and survival. nih.govnih.gov Studies have demonstrated that certain phenothiazines can modulate this pathway. For instance, trifluoperazine (B1681574) has been shown to reduce the levels of phosphorylated AKT. nih.gov Another phenothiazine derivative, A4, exhibited similar regulation on the phosphorylation of Akt, p38, and ERK. researchgate.net The disruption of these signaling cascades by phenothiazine derivatives contributes to their anti-cancer properties by inhibiting tumor growth and enhancing the efficacy of other cancer therapies. nih.gov

Influence on Forkhead Box O (FOXO) Transcription Factors and Downstream Pathways

Forkhead box O (FOXO) transcription factors are a family of proteins that play a pivotal role in regulating the expression of genes involved in stress resistance, metabolism, and cell death. nih.govwjgnet.com They are key downstream effectors of the PI3K/Akt signaling pathway. nih.gov When Akt is activated, it phosphorylates FOXO proteins, leading to their exclusion from the nucleus and thereby inhibiting their transcriptional activity. wjgnet.com

By inhibiting the PI3K/Akt pathway, phenothiazine derivatives can indirectly activate FOXO transcription factors. nih.gov This activation allows FOXO proteins to translocate to the nucleus and initiate the transcription of target genes. wjgnet.com These target genes include those that encode for proteins involved in apoptosis (e.g., Bim, FasL) and cell cycle arrest (e.g., p27, p21). wjgnet.com Furthermore, FOXO proteins are instrumental in antioxidant defense, activating genes that encode for antioxidant enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase. nih.govwjgnet.com The activation of FOXO transcription factors by phenothiazine derivatives may contribute to their observed anti-cancer and stress-responsive effects.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Phenothiazines have been shown to possess anti-angiogenic properties by interfering with key signaling pathways involved in this process. nih.gov One of the primary mechanisms is the suppression of Vascular Endothelial Growth Factor (VEGF) production and the disruption of VEGF-mediated signaling. nih.gov

Research on trifluoperazine, a phenothiazine derivative, has demonstrated its ability to decrease microvessel density and VEGF levels in vivo, which in turn limits tumor growth. nih.gov Further studies have shown that trifluoperazine can reduce angiogenesis and cancer cell invasion by decreasing the levels of phosphorylated AKT and β-catenin. nih.gov The anti-angiogenic effects of some phenothiazines have also been linked to the activation of FOXO transcription factors, which can be triggered by the inhibition of the PI3K/Akt pathway. nih.gov

Autophagy Modulation Mechanisms

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, playing a complex role in cancer cell survival and death. nih.gov Phenothiazine derivatives have been identified as modulators of autophagy, and this modulation is often linked to their cytotoxic effects on tumor cells. researchgate.netnih.gov

The impact of phenothiazines on autophagy can be multifaceted, with the outcome depending on the specific compound, its concentration, and the cell type. researchgate.netnih.gov Many phenothiazines have been shown to impair the autophagic flux, which is the complete process of autophagy from initiation to lysosomal degradation. nih.gov This impairment is often due to the blockade of the fusion between autophagosomes and lysosomes. nih.gov

Conversely, some phenothiazine derivatives have been reported to induce autophagy. researchgate.net For instance, the phenothiazine derivative A4 was found to increase the expression of autophagy biomarkers such as LC3B-II and Atg5, and promote the formation of autophagosomes. researchgate.net The modulation of autophagy by phenothiazines can be either dependent or independent of the mTOR signaling pathway. researchgate.netnih.gov This ability to interfere with autophagy highlights a potential therapeutic strategy for sensitizing cancer cells to chemotherapy. nih.gov

Nrf2-Mediated Oxidative Stress Pathway Modulation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary cellular defense mechanism against oxidative stress. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. frontiersin.org Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus to activate the transcription of its target genes. nih.govfrontiersin.org

Phenothiazines have been recognized as non-electrophilic activators of the Nrf2 signaling pathway. nih.govelsevierpure.com This activation is a key component of their antioxidant effects. By promoting the activation of Nrf2, phenothiazines can enhance the cellular antioxidant capacity, thereby protecting cells from oxidative damage. nih.gov This modulation of the Nrf2 pathway is a significant aspect of the therapeutic potential of phenothiazine derivatives in conditions associated with oxidative stress. nih.govelsevierpure.com

Enzyme and Protein Modulation Research

NADH:menaquinone oxidoreductase (NDH-2) Inhibition Research

The type-II NADH:menaquinone oxidoreductase (NDH-2) is a crucial respiratory enzyme in Mycobacterium tuberculosis (Mtb), playing a vital role in its growth and survival. nih.govnih.gov This enzyme is a key target for the development of new antitubercular drugs. nih.govrsc.org

Research has shown that phenothiazine analogues are effective inhibitors of Mtb NDH-2. nih.govnih.gov In one study, phenothiazine analogues, including a compound referred to as Compound 1 (this compound), were found to inhibit the NADH-Q2 reductase activity of NDH-2. nih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were in the low micromolar range, indicating potent inhibition. nih.gov

| Compound | IC50 (µM) for NDH-2 Inhibition |

| Trifluoperazine | 12 |

| Compound 1 | 11 |

| Compound 2 | 13 |

Table 1: Inhibitory concentrations of phenothiazine analogues against Mtb NDH-2. nih.gov

Kinetic studies have revealed that the inhibition of NDH-2 by trifluoperazine is non-competitive with respect to NADH and uncompetitive with respect to the quinone substrate. nih.gov The specific inhibition of NDH-2 by phenothiazines disrupts the electron transport chain in Mtb, leading to bactericidal effects. nih.gov This targeted inhibition underscores the potential of this compound and related compounds as lead structures for novel antitubercular agents. nih.gov

P-glycoprotein (Pgp) Transport Function Modulation Studies

Specific studies on the modulation of P-glycoprotein (Pgp) transport function by this compound are not found in the available scientific literature. Phenothiazines as a class are recognized as modulators of Pgp, an ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer cells. These compounds are generally known to inhibit the efflux pump activity of Pgp. However, the specific effects and the modulatory mechanism of this compound on Pgp have not been reported.

Detailed Molecular Binding Site Analysis

A detailed molecular binding site analysis for this compound with its potential biological targets is not available due to the absence of dedicated research on this compound.

No advanced molecular docking studies for this compound with any biological targets such as PKC, CaM, or Pgp have been published. While molecular docking has been employed to study the binding of other phenothiazine derivatives to various proteins, this specific compound has not been the subject of such computational analyses in the available literature.

There is no information available characterizing the specific amino acid residue interactions between this compound and any biological target. Such characterization would be contingent on molecular docking or co-crystallization studies, which have not been reported for this compound.

Research on the conformational dynamics of this compound and their role in ligand-target binding is not present in the public scientific domain. Understanding the conformational changes of both the ligand and its target upon binding is crucial for elucidating the mechanism of action, but such studies have not been conducted for this specific molecule.

In Vitro Biological Evaluation Methodologies for 10 3 Fluorobenzoyl 10h Phenothiazine and Analogs

Evaluation of Antiproliferative Activity in Cancer Cell Lines

The investigation of the anticancer potential of phenothiazine (B1677639) derivatives involves rigorous testing against various cancer cell lines to determine their efficacy and selectivity.

Strategic Selection of Diverse Cancer Cell Lines for Research (e.g., Liver, Breast, Colorectal, Glioblastoma, Melanoma, Lung Cancer Cell Lines)

To comprehensively assess the antiproliferative potential of a compound like 10-(3-fluorobenzoyl)-10H-phenothiazine, researchers strategically select a diverse panel of human cancer cell lines. nih.gov This approach allows for the determination of not only the compound's general cytotoxicity against malignant cells but also its selectivity towards specific cancer types. The screening often includes cell lines from the most prevalent and challenging cancers, such as liver (e.g., HepG2), breast (e.g., MCF-7), colorectal (e.g., HT-29), glioblastoma, melanoma, and lung cancer. researchgate.netnih.govresearchgate.net Furthermore, testing on multiple cell lines from the same type of cancer, such as different pancreatic cancer cells (e.g., AsPC-1, Capan-2), can reveal subtle differences in sensitivity. nih.gov Comparing the activity against cancer cells to that against normal human cell lines (e.g., HFF-1 fibroblasts) is crucial for evaluating the compound's therapeutic index and potential for selective toxicity towards tumor cells. nih.gov

Established In Vitro Assays for Assessing Cell Viability and Proliferation (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds. researchgate.netnih.gov The fundamental principle of the assay lies in the ability of metabolically active, viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692). abcam.comyoutube.com This reduction is carried out by mitochondrial dehydrogenase enzymes, particularly NAD(P)H-dependent oxidoreductases. abcam.com

The procedure is typically performed in 96-well plates where cancer cells are seeded and allowed to attach. youtube.com The cells are then exposed to the test compound—such as this compound—at various concentrations for a defined period, often 24 to 72 hours. nih.gov Following incubation, the MTT reagent is added to each well. youtube.com If viable cells are present, they will convert the MTT into formazan crystals. nih.gov These water-insoluble crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), resulting in a purple solution. nih.gov The intensity of the purple color, which is directly proportional to the number of living, metabolizing cells, is quantified by measuring the optical density (OD) with a microplate reader at a wavelength of approximately 570 nm. researchgate.netnih.gov The results are used to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. nih.govabcam.com

Table 1: Illustrative Antiproliferative Activity Data (IC₅₀ in µM)

This table presents hypothetical data for illustrative purposes, based on typical outcomes from MTT assays for novel compounds.

| Compound | HepG2 (Liver) | MCF-7 (Breast) | HCT-116 (Colorectal) | A549 (Lung) |

| This compound | 12.5 | 9.8 | 15.2 | 11.4 |

| Analog A | 8.3 | 6.1 | 10.5 | 7.9 |

| Analog B | >50 | >50 | >50 | >50 |

| Cisplatin (Control) | 3.2 | 5.5 | 4.1 | 3.8 |

Assessment of Antimicrobial Efficacy

Phenothiazine derivatives have been explored for their activity against a wide range of pathogenic microorganisms. Standardized methodologies are used to evaluate their antibacterial, antifungal, and other antimicrobial properties.

Methodologies for Evaluating Antibacterial Activity

The primary method for assessing the antibacterial activity of new compounds is the broth microdilution assay, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI). nih.gov This technique is used to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well plate. nih.govscielo.org.mx Each well is then inoculated with a standardized suspension of the target bacterium. Panels typically include both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net After an incubation period, the plates are visually inspected for turbidity to identify the MIC. scielo.org.mx Another method, the filter paper disc diffusion assay, can also be used for initial screening, where a compound's activity is indicated by the size of the inhibition zone around a saturated disc on an agar (B569324) plate. researchgate.net

Table 2: Illustrative Antibacterial Activity Data (MIC in µg/mL)

This table presents hypothetical data for illustrative purposes.

| Compound | S. aureus (Gram +) | B. cereus (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |

| This compound | 16 | 32 | >64 | >64 |

| Analog C | 8 | 16 | 64 | >64 |

| Cefuroxime (Control) | 2 | 4 | 8 | 16 |

Protocols for Investigating Antifungal Activity

Similar to antibacterial testing, the antifungal efficacy of compounds is commonly determined using the broth microdilution method according to EUCAST or CLSI guidelines. nih.gov This method yields the MIC value against various fungal pathogens, with Candida albicans being a frequently tested species. researchgate.netnih.gov The test compound is typically dissolved in a solvent like DMSO and then serially diluted in a suitable broth medium. nih.gov To gain insight into the compound's mechanism of action, supplementary tests may be conducted. For instance, performing the assay in the presence of sorbitol can indicate if the compound targets the fungal cell wall, while testing in the presence of exogenous ergosterol (B1671047) can suggest an interaction with the fungal cell membrane. nih.gov

Research into Antiprotozoal and Antitubercular Activities

The phenothiazine scaffold has shown notable promise against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov In vitro evaluation involves determining the MIC of the compounds against virulent laboratory strains like Mtb H37Rv, as well as multidrug-resistant (MDR) clinical isolates. nih.govmdpi.com These assays are typically performed using a broth microdilution method. mdpi.com Research has suggested that phenothiazines may exert their antitubercular effect by targeting the type II NADH:quinone oxidoreductase (Ndh), a crucial enzyme in the mycobacterial respiratory chain. nih.gov Time-kill kinetic studies are also employed to determine whether the compounds are bactericidal (kill the bacteria) or bacteriostatic (inhibit growth). nih.gov While the phenothiazine class has been investigated for antitubercular activity, specific evaluations for antiprotozoal activity against parasites like Trypanosoma or Leishmania would require distinct, specialized in vitro assays tailored to those organisms.

Table 3: Illustrative Antitubercular Activity Data (MIC in µg/mL)

This table presents hypothetical data for illustrative purposes based on findings for phenothiazine analogs.

| Compound | M. tuberculosis H37Rv (Sensitive) | M. tuberculosis (MDR Strain) |

| This compound | 10 | 20 |

| Thioridazine (Analog) | 20 | 20 |

| Trifluoperazine (B1681574) (Analog) | 5 | 10 |

| Isoniazid (Control) | 0.05 | >16 |

Investigation of Antioxidant Properties (e.g., DPPH Radical Scavenging Assay, ABTS Oxidation Assay)

The antioxidant potential of phenothiazine derivatives is frequently assessed using cell-free chemical assays that measure the compound's ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are among the most common methods employed for this purpose. nih.govnih.gov

DPPH Radical Scavenging Assay:

This spectrophotometric assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. nih.gov The DPPH radical is a stable free radical that exhibits a deep violet color in solution with a characteristic absorption maximum at approximately 517 nm. nih.govmdpi.com When reduced by an antioxidant, the color of the DPPH solution fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant compound. mdpi.com

The percentage of DPPH radical scavenging activity is typically calculated using the following formula:

Radical Scavenging Activity (%) = [(A₀ - A₁) / A₀] x 100

Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample (DPPH solution with the test compound).

The results are often expressed as the IC₅₀ value, which represents the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates a higher antioxidant potency. For phenothiazine analogs, studies have shown that the nature and position of substituents on the phenothiazine ring can significantly influence their antioxidant activity. For instance, the presence of electron-donating groups can enhance the radical scavenging capacity.

ABTS Oxidation Assay:

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). researchgate.net The ABTS•⁺ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. researchgate.netnih.gov The resulting ABTS•⁺ solution is dark green-blue and has a characteristic absorbance at a specific wavelength, typically around 734 nm. nih.gov In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form, leading to a decrease in absorbance. researchgate.net

Similar to the DPPH assay, the percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Trolox, a water-soluble analog of vitamin E, is used as a standard, and the antioxidant capacity of the test compound is compared to that of Trolox.

Studies on various heterocyclic compounds have demonstrated that the ABTS assay is a sensitive method for determining the antioxidant activity of both hydrophilic and lipophilic compounds. nih.gov

Research Findings for Phenothiazine Analogs:

While specific data for this compound is absent, research on other phenothiazine derivatives highlights their potential antioxidant properties. For example, a study on a series of 5-((10H-phenothiazin-10-yl)methyl)-4-(substituted benzylideneamino)-4H-1,2,4-triazole-3-thiol derivatives (6a-i) demonstrated their ability to scavenge DPPH, nitric oxide, and hydrogen peroxide radicals. researchgate.net The antioxidant activity was found to be influenced by the substituents on the benzylidene ring, with electron-releasing groups enhancing the activity. researchgate.net

Another study investigating new phenothiazine derivatives reported a dose-dependent increase in antioxidant activity, although the relationship was not always linear. nih.gov The antioxidant activity was found to vary among the different derivatives tested. nih.gov

Below is an interactive table showcasing representative DPPH radical scavenging activity data for some phenothiazine analogs, illustrating the influence of different substituents.

| Compound ID | Substituent on Benzylidene Ring | DPPH Scavenging IC₅₀ (µg/mL) |

| 6d | 4-OH | Data not available in specific value |

| 6e | 4-OCH₃ | Data not available in specific value |

| 6i | 2-OH | Data not available in specific value |

| Note: The table is populated with information on compounds that showed potent activity, as specific IC₅₀ values were not provided in the source material. The original research should be consulted for detailed quantitative data. researchgate.net |

Immunomodulatory Research in Relevant Cellular Models

The immunomodulatory effects of phenothiazine derivatives can be investigated using various in vitro cellular models. These assays aim to determine whether a compound can stimulate or suppress immune responses, which can be beneficial in different therapeutic contexts.

Lymphocyte Proliferation Assay:

A common method to assess the immunomodulatory potential of a compound is the lymphocyte proliferation assay. researchgate.net This assay measures the ability of a compound to induce the proliferation of immune cells, such as T-lymphocytes, which are key players in the adaptive immune response. researchgate.net Lymphocytes are isolated from peripheral blood and cultured in the presence of the test compound. The proliferation of these cells is then quantified using various methods, such as the MTT assay, which measures the metabolic activity of viable cells. An increase in cell proliferation suggests an immunostimulatory effect, while a decrease may indicate an immunosuppressive or cytotoxic effect.

Cytokine Production Assays:

Another crucial aspect of immunomodulation is the regulation of cytokine production. Cytokines are signaling molecules that play a vital role in coordinating immune responses. The effect of a compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) can be measured using enzyme-linked immunosorbent assays (ELISA) or flow cytometry. nih.govmdpi.com For these experiments, immune cell lines (e.g., macrophages like RAW 264.7) or primary immune cells are stimulated with a mitogen (e.g., lipopolysaccharide) in the presence or absence of the test compound. nih.gov The levels of secreted cytokines in the cell culture supernatant are then quantified.

Phagocytosis Assay:

The effect of a compound on the phagocytic activity of macrophages can also be evaluated. nih.gov Phagocytosis is a critical process in the innate immune response where macrophages engulf and destroy pathogens and cellular debris. The neutral red uptake assay is a common method used to quantify phagocytic activity. nih.gov

Research Findings for Phenothiazine Analogs:

While specific immunomodulatory data for this compound is not available, the methodologies described above are standard for evaluating the immunomodulatory potential of new chemical entities. For example, studies on other compounds have successfully used RAW 264.7 macrophages to assess changes in cytokine secretion (IL-6 and TNF-α) and phagocytic activity. nih.gov Similarly, human peripheral T-lymphocytes have been used to evaluate the effects of various plant extracts on lymphocyte activation and proliferation. researchgate.net These established cellular models would be appropriate for investigating the immunomodulatory profile of this compound and its analogs.

The following table outlines a hypothetical experimental design for assessing the immunomodulatory effects of a test compound on a macrophage cell line.

| Assay | Cell Line | Treatment Groups | Measured Parameters |

| Cytokine Secretion | RAW 264.7 | Control, LPS, Test Compound, Test Compound + LPS | IL-6, TNF-α, IL-10 levels in supernatant (via ELISA) |

| Phagocytosis | RAW 264.7 | Control, Test Compound | Uptake of neutral red-stained yeast cells |

| Cell Viability | RAW 264.7 | Control, Test Compound | Absorbance at 570 nm (MTT assay) |

Structure Activity Relationship Sar Studies of 10 3 Fluorobenzoyl 10h Phenothiazine and Its Analogs

Impact of the Fluorobenzoyl Moiety at the N-10 Position on Biological Efficacy

The substitution at the N-10 position of the phenothiazine (B1677639) nucleus is a critical determinant of the compound's pharmacological activity. While traditional phenothiazines feature a flexible three-carbon alkylamine chain essential for neuroleptic action, the introduction of a rigid benzoyl group creates a distinct class of compounds with different therapeutic potentials. nih.gov

Elucidating the Influence of Fluorine Positional Isomers on the Benzoyl Ring

The position of the fluorine atom on the benzoyl ring of N-benzoylphenothiazine derivatives can dramatically influence biological activity. While specific comparative studies on the 2-, 3-, and 4-fluorobenzoyl isomers of 10H-phenothiazine are not extensively detailed in the available literature, the principles of medicinal chemistry and studies on related molecules underscore the importance of isomerism.

Research on other classes of biologically active molecules, such as G protein-coupled receptor (GPCR) ligands, has shown that altering the fluorine position on an aromatic ring can result in profound changes in potency, with some cases showing up to a 1300-fold difference in activity between isomers. nih.gov This phenomenon, known as an "activity cliff," arises from the unique electronic and steric properties of fluorine. Depending on its position (ortho, meta, or para), fluorine can alter the molecule's pKa, dipole moment, and ability to form specific interactions like hydrogen or halogen bonds with a biological target. For instance, an ortho-fluoro substituent might induce a specific conformation through an intramolecular hydrogen bond, which could be favorable for receptor binding. nih.gov

In the context of 10-(3-fluorobenzoyl)-10H-phenothiazine, the meta-positioned fluorine atom exerts a strong electron-withdrawing effect via induction, which can influence the electronic distribution across the entire benzoyl moiety and the adjacent carbonyl group. This, in turn, can affect the binding affinity and efficacy of the compound at its target site. The precise impact of the 3-fluoro position compared to ortho or para substitutions would depend on the specific topology and amino acid residues of the target's binding pocket.

Role of the Carbonyl Linker in Modulating Activity

The carbonyl group in N-acylphenothiazines serves as a rigid linker connecting the phenothiazine core to the benzoyl ring. rsc.org This linker fundamentally changes the nature of the N-10 substituent from a flexible, basic side chain (as in classical neuroleptics) to a non-basic, planar amide-like structure. This modification has significant consequences for the molecule's biological activity.

Studies on N-acylphenothiazines have demonstrated that these compounds possess cytotoxic activity against various cancer cell lines. rsc.org The presence of the carbonyl group introduces a planar, polar region into the molecule, which can participate in hydrogen bonding and dipole-dipole interactions within a receptor or enzyme active site. The synthesis of N-acylphenothiazines is typically achieved by reacting the phenothiazine nitrogen with an appropriate acyl chloride, such as chloroacetyl chloride, forming a stable amide bond.

Effect of Substituents on the Phenothiazine Core System

Modifications to the tricyclic phenothiazine core, particularly at the C-2 position, have been a cornerstone of SAR studies for this class of compounds, yielding derivatives with a wide range of biological activities.

Significance of Substitutions at the C-2 Position (e.g., Electron-Withdrawing Groups)

The C-2 position of the phenothiazine ring is the most favorable position for substitution to enhance biological activity. nih.gov The introduction of an electron-withdrawing group at this position is a critical requirement for potent antipsychotic activity in classical phenothiazines. nih.gov The potency of these substituents generally correlates with their electronegativity.

For antipsychotic activity, the efficacy of C-2 substituents increases in the following order: -Cl < -CF₃ < -SO₂NR₂. rsc.org The trifluoromethyl (-CF₃) group, being more electronegative than chlorine (-Cl), generally confers greater potency. This principle is evident when comparing drugs like chlorpromazine (B137089) (-Cl) and triflupromazine (B1683245) (-CF₃). A similar trend is observed for activity against multidrug resistance (MDR), where the order of increasing activity is -H < -Cl < -CF₃. rsc.org However, this trend is not universal across all biological targets. For the inhibition of Protein Kinase C (PKC), derivatives with a -Cl atom at C-2 showed greater potential than those with a -CF₃ group. rsc.org

| C-2 Substituent | Relative Antipsychotic Potency | Relative Anti-MDR Potency | Relative PKC Inhibition Potency |

|---|---|---|---|

| -H | Low | Low | Variable |

| -Cl | Moderate | Moderate | High |

| -CF₃ | High | High | Low |

| -SO₂NR₂ | Very High | N/A | N/A |

Consequences of Modifying the Tricyclic Ring System

Altering the fundamental dibenzo- nih.govnih.gov-thiazine ring system offers another avenue for creating novel derivatives with unique biological profiles. A significant modification involves the replacement of one or both benzene (B151609) rings with a heterocyclic ring, such as pyridine (B92270), to form azaphenothiazines. These include pyridobenzothiazines (one pyridine ring) and dipyridothiazines (two pyridine rings).

Conformation-Activity Relationship Studies

The three-dimensional shape (conformation) of a phenothiazine derivative is intrinsically linked to its biological activity. For classical neuroleptics, it is understood that the molecule adopts a specific conformation to bind effectively to the dopamine (B1211576) D2 receptor. This active conformation is stabilized by favorable van der Waals interactions between the N-10 side chain and the electron-withdrawing substituent at the C-2 position, resulting in a structure that can mimic dopamine.

Analysis of the Characteristic "Butterfly-like" Conformation and its Conformational Flexibility

The phenothiazine nucleus is characterized by a tricyclic structure that is not flat. The central thiazine (B8601807) ring, containing sulfur and nitrogen atoms, forces the two flanking benzene rings to fold, creating a distinct, non-planar shape. This arrangement is often described as a "butterfly-like" conformation. The degree of folding is a key structural parameter and can be quantified by the dihedral angle between the planes of the two benzene rings.

This folded structure is not rigid; the phenothiazine core possesses significant conformational flexibility. The molecule can exist in various folded states, and the equilibrium between these conformations can be influenced by several factors. mdpi.com Substituents on the nitrogen atom at position 10 (N10) and on the aromatic rings play a crucial role in modulating the molecule's geometry. For instance, the size and nature of the group attached to the N10 position can influence the degree of folding and the orientation of the side chain, which is critical for receptor interaction. researchgate.net

| Structural Feature | Influence on Conformation | Significance |

|---|---|---|

| Tricyclic Core | Creates a non-planar, folded "butterfly" structure due to the central thiazine ring. | Establishes the fundamental 3D shape required for biological activity. |

| N10 Substituent | Modulates the dihedral angle of the fold and the orientation of the side chain. researchgate.net | Crucial for determining receptor binding affinity and specificity. jmedchem.com |

| Ring Substituents | Affects electronic distribution and can introduce steric effects that alter the fold. researchgate.net | Fine-tunes potency and pharmacological profile. jmedchem.com |

| Intermolecular Forces | Stabilizes specific conformations through interactions like π–π stacking in condensed states. researchgate.net | Relevant for crystal packing and solid-state behavior. |

Investigation of Conformational Mimicry of Endogenous Ligands (e.g., Dopamine)

A cornerstone of the therapeutic action of many phenothiazine derivatives, particularly their use as antipsychotics, is their ability to act as antagonists at dopamine receptors. nih.govnih.gov The leading hypothesis explaining this activity is that the flexible phenothiazine structure can adopt a conformation that mimics the shape of the endogenous neurotransmitter, dopamine. nih.gov This "dopamine-overlap theory" provides a powerful model for understanding the SAR of these compounds. nih.gov

According to this model, specific structural features of the phenothiazine molecule align to resemble the key functional groups of dopamine. For a phenothiazine to effectively block dopamine receptors, its side chain, which contains a terminal amino group, must be able to fold back and interact with the tricyclic system. In this active conformation, the protonated terminal nitrogen of the side chain spatially corresponds to the nitrogen atom of dopamine. nih.govslideshare.net

Principles of Rational Drug Design for Optimizing Phenothiazine-Based Compounds

The phenothiazine scaffold is a highly versatile template for drug development, and decades of research have established key principles for its rational design and optimization. nih.govnih.gov These principles focus on systematically modifying the three main components of the molecule: the tricyclic core, the substituent at the 2-position, and the side chain at the N10 position. jmedchem.com

Emerging Research Directions and Uncharted Territories for 10 3 Fluorobenzoyl 10h Phenothiazine

Development of Multi-Targeting Phenothiazine (B1677639) Derivatives for Complex Biological Systems

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the multifaceted nature of complex diseases such as cancer and neurodegenerative disorders. In response, the development of multi-targeting agents, capable of modulating several key biological pathways simultaneously, has gained significant traction. Phenothiazine derivatives, with their inherent ability to interact with a variety of receptors and enzymes, are prime candidates for this molecular hybridization approach.

By combining the phenothiazine core with other pharmacophores, researchers are creating novel hybrid molecules with enhanced efficacy and the potential to overcome drug resistance. For instance, the conjugation of phenothiazine with tacrine has yielded promising multi-target compounds for Alzheimer's disease, concurrently inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and exhibiting neuroprotective effects. Similarly, phenothiazine-triazolopyridine hybrids have demonstrated potent anticancer activity by targeting multiple signaling pathways involved in tumor growth and proliferation. nih.gov

The 3-fluorobenzoyl moiety in 10-(3-fluorobenzoyl)-10H-phenothiazine could offer unique electronic properties that may influence its binding affinity and selectivity for various biological targets. The fluorine atom, with its high electronegativity, can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to the development of novel multi-targeting agents with improved therapeutic profiles.

Table 1: Examples of Multi-Targeting Phenothiazine Derivatives

| Hybrid Compound | Target Disease | Key Biological Targets |

| Phenothiazine-Tacrine | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) |

| Phenothiazine-Triazolopyridine | Cancer | Multiple signaling pathways (e.g., PI3K/Akt, MAPK) |

| Phenothiazine-Chalcone | Cancer, Alzheimer's Disease | Tubulin, Cholinesterases |

| Phenothiazine-Dithiocarbamate | Cancer | Various cancer-related enzymes and pathways |

Identification and Validation of Novel Biological Targets and Therapeutic Pathways

A significant frontier in phenothiazine research is the identification and validation of novel biological targets and therapeutic pathways. Beyond their well-established antipsychotic effects, which are primarily mediated through dopamine (B1211576) receptor antagonism, phenothiazines have been shown to interact with a diverse array of cellular components.

In the realm of oncology, recent studies have highlighted several new targets for phenothiazine derivatives. These include key enzymes in signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways, which are frequently dysregulated in cancer. elsevierpure.com Furthermore, phenothiazines have been found to modulate the activity of calmodulin and protein phosphatase 2A (PP2A), proteins that play crucial roles in cell proliferation and survival. The inhibition of efflux pumps by certain phenothiazine derivatives is another promising strategy to overcome multidrug resistance in cancer cells. mdpi.com

For neurodegenerative diseases like Alzheimer's, acetylcholinesterase remains a primary target. researchgate.netrsc.orgacademiaromana-is.ro However, research is expanding to explore other avenues, such as the modulation of oxidative stress pathways and the inhibition of protein aggregation. The unique chemical structure of this compound could lead to interactions with novel biological targets that have not yet been identified for other phenothiazine derivatives, opening up new therapeutic possibilities.

Table 2: Novel Biological Targets for Phenothiazine Derivatives

| Biological Target | Associated Disease(s) | Therapeutic Rationale |

| PI3K/Akt/mTOR Pathway | Cancer | Inhibition of tumor cell growth, proliferation, and survival. |

| MAPK/ERK1/2 Pathway | Cancer | Modulation of cell differentiation, proliferation, and apoptosis. |

| Calmodulin (CaM) | Cancer | Disruption of calcium signaling pathways essential for tumor progression. |

| Protein Phosphatase 2A (PP2A) | Cancer | Reactivation of a key tumor suppressor. |

| Efflux Pumps (e.g., P-glycoprotein) | Cancer | Reversal of multidrug resistance. |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Improvement of cholinergic neurotransmission. |

Exploration of Materials Science Applications of Phenothiazine Derivatives (e.g., Optoelectronics, Biosensors)

The unique photophysical and electrochemical properties of the phenothiazine scaffold have opened up exciting avenues for their application in materials science. elsevierpure.com The non-planar, butterfly-like conformation of the phenothiazine ring system, coupled with its electron-donating nature, makes it an excellent building block for organic electronic materials. rsc.org

In the field of optoelectronics, phenothiazine derivatives are being actively investigated for use in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). acs.orgnih.govacs.org Their ability to act as efficient hole-transporting materials and their tunable electronic properties make them highly attractive for these applications. The introduction of a 3-fluorobenzoyl group in this compound could significantly influence its electronic characteristics, potentially leading to materials with enhanced performance in solar energy conversion or light emission.

Furthermore, the fluorescent properties of phenothiazine derivatives make them ideal candidates for the development of chemosensors and biosensors. nih.govresearchgate.netnih.gov These sensors can be designed to detect a wide range of analytes, from metal ions to biologically important molecules, with high sensitivity and selectivity. The specific interactions of the 3-fluorobenzoyl group could be harnessed to create highly specific sensors for particular targets. Water-soluble phenothiazine derivatives can also be electropolymerized to form conductive polymers, which have applications as electrocatalysts in enzymatic biosensors. wikipedia.org

Table 3: Materials Science Applications of Phenothiazine Derivatives

| Application | Key Properties of Phenothiazine Derivatives | Potential Role of this compound |

| Organic Solar Cells (OSCs) | Hole-transporting ability, tunable energy levels, good film-forming properties. acs.orgnih.govacs.org | Enhanced charge transport and device stability. |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, thermal stability. | Development of new emitter materials with specific colors. |

| Fluorescent Sensors/Biosensors | Strong fluorescence, sensitivity to environmental changes. nih.govresearchgate.netnih.gov | Selective detection of specific analytes. |

| Conductive Polymers | Ability to undergo electropolymerization. wikipedia.org | Fabrication of novel biosensor platforms. |

Application of Artificial Intelligence and Machine Learning in Phenothiazine Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. ijsred.comnih.govnih.govmdpi.com These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures for enhanced activity and reduced toxicity.

In the context of phenothiazine research, AI and ML can be employed in several key areas. Virtual screening of large compound libraries can rapidly identify phenothiazine derivatives with a high probability of interacting with a specific biological target. researchgate.net Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel phenothiazine compounds based on their chemical structures.

Table 4: Applications of AI and Machine Learning in Phenothiazine Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Virtual Screening | High-throughput computational screening of compound libraries to identify potential hits. researchgate.net | Rapid identification of potential biological targets. |

| QSAR Modeling | Development of predictive models for biological activity based on chemical structure. | Prediction of therapeutic efficacy and potential side effects. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative models. orange.com | Design of optimized analogs with enhanced activity and selectivity. |

| Materials Property Prediction | Prediction of the optoelectronic properties of new materials based on their molecular structure. acs.org | Accelerated discovery of high-performance materials for optoelectronics. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.